molecular formula C24H34N2O3 B4681120 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

Cat. No. B4681120
M. Wt: 398.5 g/mol
InChI Key: XNNWOOLMOFRIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as EMPE, is a chemical compound that has been studied for its potential application in scientific research. EMPE is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain, leading to an increase in the levels of serotonin. This increase in serotonin levels has been linked to the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on the levels of neurotransmitters in the brain. It has also been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including depression and anxiety.

Advantages and Limitations for Lab Experiments

2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol, including further investigation of its mechanism of action, potential therapeutic applications, and optimization of its chemical structure for increased potency and selectivity. Additionally, research on the potential side effects and toxicity of this compound is needed to fully understand its safety and potential for clinical use.
In conclusion, this compound is a promising compound for scientific research, with potential applications in various fields including neuroscience, pharmacology, and medicinal chemistry. Further research is needed to fully understand its mechanism of action, potential therapeutic applications, and potential side effects and toxicity.

Scientific Research Applications

2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been studied for its potential application in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including depression and anxiety.

properties

IUPAC Name

2-[4-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-3-29-24-17-21(9-10-23(24)28-2)18-25-14-15-26(22(19-25)12-16-27)13-11-20-7-5-4-6-8-20/h4-10,17,22,27H,3,11-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNWOOLMOFRIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
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2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
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2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

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